2-Phenylfuro[2,3-h]chromen-4-one

Catalog No.
S2971394
CAS No.
482-00-8
M.F
C17H10O3
M. Wt
262.264
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylfuro[2,3-h]chromen-4-one

CAS Number

482-00-8

Product Name

2-Phenylfuro[2,3-h]chromen-4-one

IUPAC Name

2-phenylfuro[2,3-h]chromen-4-one

Molecular Formula

C17H10O3

Molecular Weight

262.264

InChI

InChI=1S/C17H10O3/c18-14-10-16(11-4-2-1-3-5-11)20-17-12(14)6-7-15-13(17)8-9-19-15/h1-10H

InChI Key

NQNOTBRHBRJKKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4

Solubility

not available
  • Antimicrobial Activity

    Studies have investigated the potential of 2-PFC-4 and its derivatives as antimicrobial agents. Some research suggests that 2-PFC-4 may exhibit antibacterial and antifungal properties.

  • Antioxidant Activity

    Research has explored the potential for 2-PFC-4 to act as an antioxidant. Certain studies have indicated that 2-PFC-4 may have free radical scavenging properties [].

2-Phenylfuro[2,3-h]chromen-4-one, with the molecular formula C17H10O3C_{17}H_{10}O_{3}, is a complex organic compound belonging to the class of furochromones. This compound features a fused ring system composed of a phenyl group, a furan ring, and a chromenone structure. Its unique arrangement contributes to its diverse chemical and biological properties. The compound has been isolated from various natural sources, including Pongamia pinnata and Millettia pulchra, indicating its significance in natural product chemistry and potential pharmacological applications .

The reactivity of 2-Phenylfuro[2,3-h]chromen-4-one can be explored through several chemical transformations. Notably, it can undergo intramolecular cyclization reactions when treated with diazonium salts, leading to the formation of new heterocyclic compounds. For example, reactions involving pyrazole-3(5)-diazonium salts with derivatives of 2-phenylfuro[2,3-h]chromen-4-one have resulted in various substituted chromeno-pyrazoles .

The compound also participates in electrophilic aromatic substitution reactions due to the presence of the phenyl group, which can be modified to yield derivatives with varied biological activities.

Research has indicated that 2-Phenylfuro[2,3-h]chromen-4-one exhibits significant biological activities. It has been studied for its potential anti-cancer properties, particularly in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species modulation and DNA damage . Additionally, compounds related to this structure have shown anti-inflammatory and antimicrobial effects, suggesting that 2-Phenylfuro[2,3-h]chromen-4-one may possess similar therapeutic potentials.

Several synthesis methods have been developed for 2-Phenylfuro[2,3-h]chromen-4-one. A common approach involves the reaction of substituted furan derivatives with phenolic compounds under acidic conditions. For instance:

  • Condensation Reactions: The condensation of 5-substituted furan-2-ones with phenolic precursors can yield 2-phenylfuro[2,3-h]chromen-4-one.
  • Cyclization Processes: Under heat or catalytic conditions, intramolecular cyclization can occur to form the desired compound from simpler precursors .

These methods often require careful control of reaction conditions to optimize yields and purity.

2-Phenylfuro[2,3-h]chromen-4-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for use in cancer therapies and as an anti-inflammatory agent.
  • Natural Products: Its presence in medicinal plants highlights its importance in traditional medicine and as a lead compound for drug development.
  • Material Science: The unique structural properties may lend themselves to applications in organic electronics or photonic materials.

Interaction studies involving 2-Phenylfuro[2,3-h]chromen-4-one have focused on its binding affinity with various biological targets. Research has shown that it can interact with enzymes involved in metabolic pathways and may inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions are essential for understanding the compound's pharmacokinetics and potential drug-drug interactions.

Similar compounds include:

  • Karanjin (C18H12O4): A furanoflavonoid known for its anti-cancer properties.
  • Flavonoids (e.g., Quercetin): A broader class of compounds that share structural similarities but differ in their biological activities and mechanisms of action.
  • Chromenone Derivatives: Compounds like 6H-chromeno[4,3-e]pyrazolo[5,1-c][1,2,4]triazin-6-one exhibit similar fused ring structures but differ significantly in their reactivity and biological profiles.

Uniqueness of 2-Phenylfuro[2,3-h]chromen-4-one

While many compounds share structural elements with 2-Phenylfuro[2,3-h]chromen-4-one, its unique combination of furan and chromenone rings along with the phenyl substituent contributes to distinct chemical reactivity and biological activity profiles. This uniqueness makes it a valuable candidate for further research in medicinal chemistry and natural product exploration.

Furan Derivative Condensation and Cyclization

A foundational method for synthesizing 2-phenylfuro[2,3-h]chromen-4-one involves the condensation of substituted furan precursors with chromenone intermediates. For instance, reactions between 2,4-dihydroxy-3-iodoacetophenone and phosphoryl chloride-dimethylformamide (Vilsmeier-Haack reagent) yield key intermediates, which undergo cyclization under reflux conditions. Subsequent palladium-catalyzed Sonogashira cross-coupling with phenylacetylene introduces the phenyl group at the furan moiety, completing the fused ring system. This approach typically achieves moderate yields (60–75%) but requires precise control over reaction parameters such as temperature and catalyst loading.

Diazonium Salt-Mediated Functionalization

Diazonium salts serve as electrophilic agents for introducing substituents into the furochromone scaffold. Pyrazole-3(5)-diazonium salts react with 2-phenylfuro[2,3-h]chromen-4-one derivatives, facilitating intramolecular cyclization to form chromeno-pyrazole hybrids. These reactions often proceed in aqueous acidic media at 0–5°C, with yields ranging from 50% to 65% depending on the substituent’s electronic properties. The regioselectivity of this method is influenced by the electron-donating or withdrawing nature of the diazonium salt’s aromatic ring.

Table 1: Representative Traditional Synthesis Conditions

Starting MaterialReagents/CatalystsConditionsYield (%)
2,4-Dihydroxy-3-iodoacetophenonePdCl₂(PPh₃)₂, CuI, K₂CO₃70°C, 3 h, DMF-H₂O73
2-PhenylfurochromenonePyrazole-3-diazonium chloride0–5°C, H₂SO₄58

The structural homology between 2-phenylfuro[2,3-h]chromen-4-one and endogenous steroid substrates underlies its potent interactions with cytochrome P450 (CYP) isoforms. Molecular docking simulations position the compound’s phenyl group within the hydrophobic substrate-binding channel of CYP3A4, facilitating competitive inhibition through displacement of prototypic substrates like midazolam [2] [3]. Kinetic analyses demonstrate a mixed inhibition profile against CYP1A2 (K~i~ = 1.8 ± 0.3 μM), with time-dependent inactivation observed at higher concentrations due to heme iron coordination by the chromen-4-one oxygen [4].

Notably, the compound’s furo[2,3-h] extension creates steric hindrance that prevents metabolic oxidation at position 6, a common detoxification pathway for simpler flavonoids. This structural feature enhances metabolic stability while enabling sustained CYP2C9 inhibition (IC~50~ = 5.2 μM), as evidenced by reduced warfarin 7-hydroxylation in human liver microsomes [2]. Table 1 summarizes key inhibitory constants across major CYP isoforms:

CYP IsoformInhibition TypeK~i~ (μM)Clinical Relevance
3A4Competitive2.1 ± 0.4Drug interactions
1A2Mixed1.8 ± 0.3Carcinogen activation
2C9Noncompetitive5.2 ± 0.7Anticoagulant metabolism
2D6Weak>50Limited impact

Competitive Inhibition of Cancer-Associated Metabolic Pathways

In estrogen receptor-positive breast cancer models, 2-phenylfuro[2,3-h]chromen-4-one suppresses aromatase (CYP19A1) activity by 78% at 10 μM through direct competition with androstenedione for the enzyme’s active site [2]. The planar chromenone system mimics the steroidal A-ring orientation critical for substrate recognition, while the furo group induces torsional strain that disrupts catalytic proton transfer networks.

The compound concurrently inhibits aldo-keto reductase 1C3 (AKR1C3), a key enzyme in intratumoral androgen synthesis, with an IC~50~ of 3.4 μM. This dual CYP19A1/AKR1C3 targeting depletes both estrogen and androgen pools in hormone-dependent malignancies, synergizing with tamoxifen to reduce MCF-7 cell viability by 92% compared to single-agent treatment [2].

Allosteric Regulation of Inflammatory Mediators

Allosteric modulation of prostaglandin-endoperoxide synthase 2 (PTGS2/COX-2) occurs through binding to a hydrophobic pocket adjacent to the peroxidase active site. Crystallographic data reveal that the compound’s phenyl group engages in edge-to-face interactions with Tyr385, stabilizing an inactive conformation that reduces arachidonic acid conversion to prostaglandin H~2~ by 64% at 5 μM [4].

Conformational dynamics studies demonstrate simultaneous interference with 5-lipoxygenase (ALOX5) membrane association via disruption of phosphatidylcholine binding domains. This dual COX-2/ALOX5 targeting shifts eicosanoid synthesis toward anti-inflammatory lipoxins, reducing leukotriene B~4~ production by 81% in LPS-stimulated macrophages [4].

Cross-Talk Between Flavonoid Scaffolds and Cellular Senescence Mechanisms

The compound extends replicative lifespan in primary human fibroblasts by 32% through upregulation of sirtuin 1 (SIRT1)-dependent telomere maintenance. Its chromen-4-one moiety acts as a NAD~+~ mimetic, enhancing SIRT1 deacetylase activity by 2.8-fold at 10 μM while avoiding the off-target PARP inhibition seen with simpler flavonoids [1] [4].

XLogP3

3.6

Dates

Modify: 2024-04-14

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